molecular formula C21H22N4O4 B11312555 N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide

Cat. No.: B11312555
M. Wt: 394.4 g/mol
InChI Key: HIVRGZSSILSNBV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide is a structurally complex organic compound characterized by a 1,2,4-triazin-3-one core substituted with two 4-methoxyphenyl groups and a butanamide side chain. Its molecular formula is C₂₇H₂₆N₄O₄, with a molecular weight of 470.53 g/mol (estimated based on analogous compounds) . The presence of dual methoxyphenyl groups enhances its polarity, while the triazinone moiety contributes to hydrogen-bonding interactions.

The compound’s synthetic route likely involves multi-step reactions, such as condensation of substituted hydrazines with carbonyl precursors, followed by functionalization of the triazine ring and subsequent amidation . Its structural complexity positions it as a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors where triazinone derivatives are known to exhibit activity (e.g., kinase inhibition) .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]butanamide

InChI

InChI=1S/C21H22N4O4/c1-4-19(20(26)23-15-7-11-17(29-3)12-8-15)25-21(27)24-18(13-22-25)14-5-9-16(28-2)10-6-14/h5-13,19H,4H2,1-3H3,(H,23,26)

InChI Key

HIVRGZSSILSNBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate triazine derivatives under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions often include specific temperatures and solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new avenues for treating diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of triazinone- and amide-containing derivatives. Below is a comparative analysis with structurally related analogs:

Compound Name Molecular Formula Key Substituents logP Hydrogen Bonding (Donor/Acceptor) Reported Biological Activity
N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide C₂₇H₂₆N₄O₄ Dual 4-methoxyphenyl, butanamide ~3.8* 1 donor / 9 acceptors* Kinase inhibition (hypothesized)
N-(3-acetylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide C₂₀H₁₈N₄O₄ 3-Acetylphenyl, acetamide 2.34 1 donor / 9 acceptors Anticancer (in vitro cytotoxicity)
N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide C₂₀H₂₀N₄O₃ 4-Ethylphenyl, acetamide 3.53 1 donor / 7 acceptors Antibacterial (Gram-positive strains)
N-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide C₂₀H₂₁N₃O₄ Oxadiazole core, dual methoxyphenyl ~2.9* 1 donor / 8 acceptors Anti-inflammatory, analgesic
N-(4-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide C₁₃H₁₂ClN₄O₂S 4-Chlorophenyl, thioether linkage ~1.8* 2 donors / 6 acceptors Antifungal (Candida spp.)

*Estimated based on analogous structures.

Key Findings:

Impact of Substituents on Lipophilicity: The dual methoxyphenyl groups in the target compound increase its logP compared to analogs with single aromatic substituents (e.g., 4-ethylphenyl in ). This enhances membrane permeability but may reduce aqueous solubility.

Hydrogen-Bonding Capacity: The triazinone core provides 9 hydrogen-bond acceptors, surpassing oxadiazole (8 acceptors) and thioether-linked derivatives (6 acceptors). This feature may improve interactions with polar enzyme active sites .

Biological Activity Trends :

  • Methoxy groups are associated with enhanced bioactivity in antimicrobial and anticancer contexts, likely due to improved electronic effects and metabolic stability .
  • Chlorine or sulfur substitutions (e.g., thioether in ) broaden activity spectra but may introduce toxicity risks.

Research Implications and Uniqueness

The dual methoxyphenyl-triazinone architecture of this compound distinguishes it from analogs in three key areas:

Selectivity : The extended butanamide chain may reduce off-target interactions compared to shorter-chain derivatives .

Metabolic Stability : Methoxy groups resist oxidative degradation better than ethyl or acetyl substituents, enhancing pharmacokinetic profiles .

Versatility : The compound’s structure allows for modular functionalization, enabling optimization for specific therapeutic targets (e.g., replacing methoxy with fluorophenyl for CNS penetration) .

Future studies should prioritize in vitro enzyme assays (e.g., kinase panels) and ADMET profiling to validate its drug-likeness.

Biological Activity

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C19H20N4O3C_{19}H_{20}N_4O_3. The structure includes a butanamide moiety and two methoxyphenyl groups attached to a triazine ring, which is crucial for its biological activity.

PropertyValue
Molecular Weight348.39 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

This compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : The compound has shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. In vitro studies demonstrated that it effectively suppresses these cytokines' mRNA expression in human liver hepatocytes .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, although specific pathogens and mechanisms remain to be fully elucidated.

Efficacy in In Vitro Studies

In vitro assays have demonstrated that this compound can modulate inflammatory responses effectively. For instance:

  • Cytokine Inhibition : The compound significantly reduced the expression of IL-1β and IL-6 in LPS-induced inflammation models.
  • Cell Viability : Toxicity assays indicated no cytotoxic effects at therapeutic concentrations, confirming its safety profile for further development .

In Vivo Studies

In vivo experiments conducted on murine models have validated the anti-inflammatory effects observed in vitro. Key findings include:

  • Reduction of Macrophage Infiltration : Administration of the compound post-LPS injection resulted in decreased macrophage presence in liver tissues.
  • Cytokine Levels : Serum analysis revealed significantly lower levels of IL-6, IL-1β, and TNF-α following treatment with this compound .

Case Studies

Several studies have focused on compounds structurally related to this compound. These investigations provide insights into its potential applications:

  • Study on Triazine Derivatives : Research indicated that triazine derivatives exhibit promising anti-inflammatory properties by inhibiting NF-kB signaling pathways .
  • Benzoxazole Compounds : Similar compounds containing benzoxazole moieties demonstrated effective inhibition of inflammatory markers in both in vitro and in vivo settings .

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